3-cyclobutoxypropanoic acid
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Overview
Description
3-cyclobutoxypropanoic acid is an organic compound with the molecular formula C7H12O3 It consists of a cyclobutyl group attached to a propanoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkage in this compound can be targeted for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of cyclobutanone or this compound derivatives.
Reduction: Formation of 3-cyclobutoxypropanol.
Substitution: Formation of various substituted cyclobutoxypropanoic acid derivatives.
Scientific Research Applications
3-cyclobutoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclobutoxypropanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to participate in specific interactions that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
3-hydroxypropanoic acid: A structurally similar compound with a hydroxyl group instead of the cyclobutoxy group.
3-methoxypropanoic acid: Contains a methoxy group instead of the cyclobutoxy group.
Cyclobutanecarboxylic acid: Similar cyclobutyl group but lacks the propanoic acid moiety.
Uniqueness
3-cyclobutoxypropanoic acid is unique due to its combination of a cyclobutyl group and a propanoic acid moiety linked through an ether bond. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1272066-75-7 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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